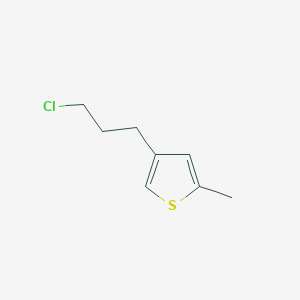
4-(3-Chloropropyl)-2-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropropyl)-2-methylthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a chloropropyl group attached to the fourth carbon and a methyl group attached to the second carbon of the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-2-methylthiophene typically involves the alkylation of 2-methylthiophene with 3-chloropropyl halides. One common method is the Friedel-Crafts alkylation, where 2-methylthiophene reacts with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(3-Chloropropyl)-2-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form the corresponding thiol or hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and hydrocarbons.
科学研究应用
4-(3-Chloropropyl)-2-methylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of conductive polymers and organic semiconductors due to its electronic properties.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Sensors: The compound is used in the fabrication of chemical sensors for detecting various analytes due to its sensitivity and selectivity.
作用机制
The mechanism of action of 4-(3-Chloropropyl)-2-methylthiophene depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloropropyl group can form covalent bonds with nucleophilic sites in proteins, altering their function. In materials science, the compound’s electronic properties enable it to participate in charge transfer processes, making it useful in electronic devices.
相似化合物的比较
Similar Compounds
4-(3-Chloropropyl)-2-methylfuran: Similar structure but with an oxygen atom in the ring instead of sulfur.
4-(3-Chloropropyl)-2-methylpyrrole: Similar structure but with a nitrogen atom in the ring instead of sulfur.
4-(3-Chloropropyl)-2-methylbenzene: Similar structure but with a benzene ring instead of a heterocyclic ring.
Uniqueness
4-(3-Chloropropyl)-2-methylthiophene is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties compared to its oxygen or nitrogen analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of conductive polymers and organic semiconductors.
属性
分子式 |
C8H11ClS |
|---|---|
分子量 |
174.69 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-2-methylthiophene |
InChI |
InChI=1S/C8H11ClS/c1-7-5-8(6-10-7)3-2-4-9/h5-6H,2-4H2,1H3 |
InChI 键 |
WEGQOVAOHMKHCY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CS1)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


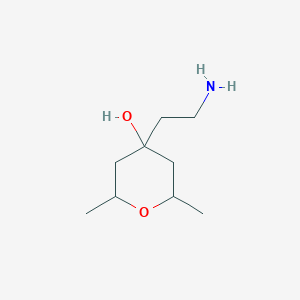
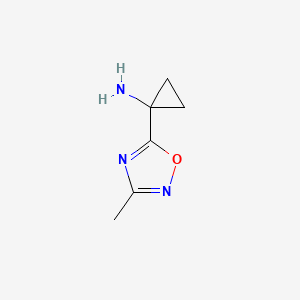
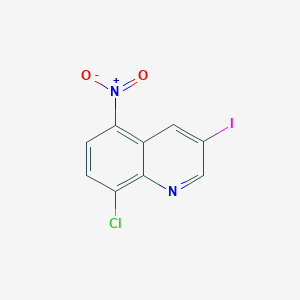
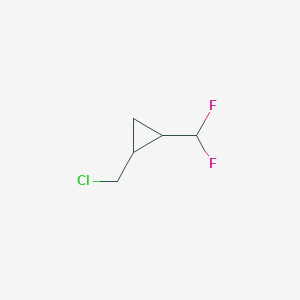
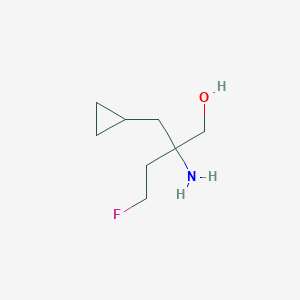
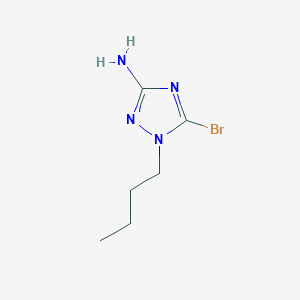
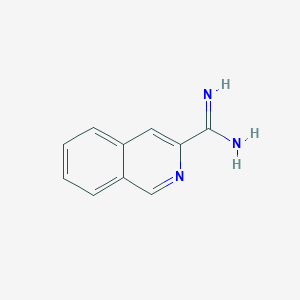

![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
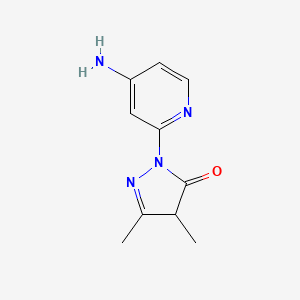
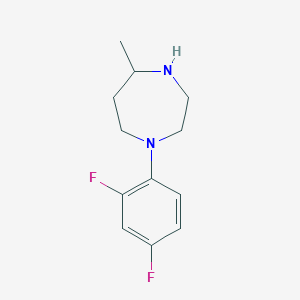
![1-Benzyl-2-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B13198970.png)
![Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13198980.png)
![tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate](/img/structure/B13198992.png)
